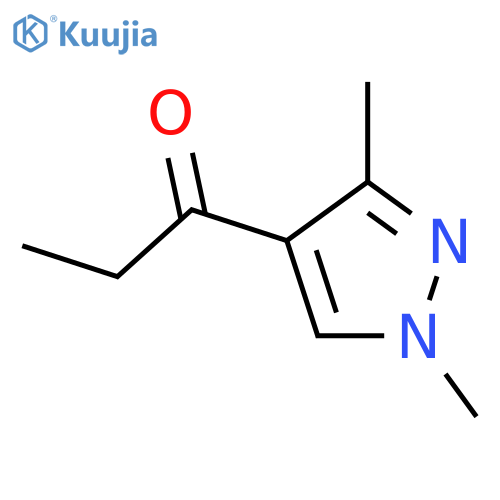Cas no 1007518-57-1 (1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one)

1007518-57-1 structure
商品名:1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one
CAS番号:1007518-57-1
MF:C8H12N2O
メガワット:152.193681716919
MDL:MFCD08700688
CID:3056917
PubChem ID:23005706
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one
- AKOS003672685
- STK351985
- SCHEMBL18994374
- 1-(1,3-dimethylpyrazol-4-yl)propan-1-one
- EN300-231500
- CS-0283459
- 1007518-57-1
- 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANONE
-
- MDL: MFCD08700688
- インチ: InChI=1S/C8H12N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3
- InChIKey: XNCJJJHWMIIUPP-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=CN(C)N=C1C
計算された属性
- せいみつぶんしりょう: 152.094963011Da
- どういたいしつりょう: 152.094963011Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 34.9Ų
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231500-10.0g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
| Chemenu | CM483936-1g |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 97% | 1g |
$213 | 2022-06-14 | |
| Chemenu | CM483936-5g |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 97% | 5g |
$632 | 2022-06-14 | |
| Enamine | EN300-231500-1.0g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-231500-0.1g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-231500-1g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-231500-5.0g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
| Enamine | EN300-231500-0.25g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-231500-2.5g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
| Enamine | EN300-231500-5g |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one |
1007518-57-1 | 5g |
$1115.0 | 2023-09-15 |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1007518-57-1 (1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one) 関連製品
- 18712-39-5((1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol)
- 50847-11-5(Ibudilast)
- 116344-18-4(5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid)
- 6123-63-3(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)
- 25016-11-9(1-Methyl-1H-pyrazole-4-carbaldehyde)
- 141573-95-7(3-Difluoromethyl-1-methylpyrazole-4-carboxylic Acid Ethyl Ester)
- 2644-93-1(1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde)
- 91138-00-0(5-methyl-1-phenyl-pyrazole-4-carboxylic acid)
- 21487-45-6(1,3-diphenyl-1H-pyrazole-4-carbaldehyde)
- 113808-86-9(3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
